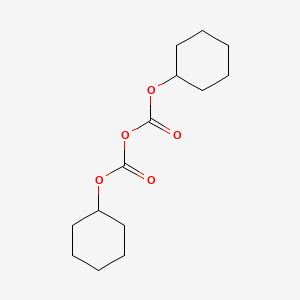
Dicyclohexyl dicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl dicarbonate is an organic compound with the molecular formula C14H22O6. It is a derivative of dicarbonic acid and is characterized by the presence of two cyclohexyl groups attached to a dicarbonate functional group. This compound is often used in organic synthesis and has various applications in different fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicyclohexyl dicarbonate can be synthesized through the reaction of cyclohexyl alcohol with phosgene or carbonyl diimidazole. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted byproducts. The general reaction is as follows:
[ \text{2 C}6\text{H}{11}\text{OH} + \text{COCl}2 \rightarrow \text{C}{14}\text{H}_{22}\text{O}_6 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl dicarbonate undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexyl alcohol and carbon dioxide.
Esterification: It can react with carboxylic acids to form esters.
Transesterification: It can undergo transesterification reactions with other alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Esterification: Often involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Usually performed with the aid of catalysts like sodium methoxide or potassium carbonate.
Major Products Formed
Hydrolysis: Cyclohexyl alcohol and carbon dioxide.
Esterification: Cyclohexyl esters.
Transesterification: New esters formed by exchanging the alkoxy groups.
Applications De Recherche Scientifique
Dicyclohexyl dicarbonate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for the protection of hydroxyl groups in organic synthesis.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.
Materials Science: Utilized in the production of polymers and other advanced materials.
Biotechnology: Applied in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of dicyclohexyl dicarbonate involves the formation of reactive intermediates that facilitate the desired chemical transformations. For example, in esterification reactions, it forms an activated ester intermediate that readily reacts with carboxylic acids to form esters. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl dicarbonate: Another dicarbonate compound with similar reactivity but different physical properties.
Diethyl dicarbonate: Similar in structure but with ethyl groups instead of cyclohexyl groups.
Di-tert-butyl dicarbonate:
Uniqueness
Dicyclohexyl dicarbonate is unique due to its bulky cyclohexyl groups, which can provide steric hindrance and influence the reactivity and selectivity of reactions. This makes it particularly useful in applications where controlled reactivity is desired.
Propriétés
Numéro CAS |
61114-49-6 |
|---|---|
Formule moléculaire |
C14H22O5 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
cyclohexyl cyclohexyloxycarbonyl carbonate |
InChI |
InChI=1S/C14H22O5/c15-13(17-11-7-3-1-4-8-11)19-14(16)18-12-9-5-2-6-10-12/h11-12H,1-10H2 |
Clé InChI |
FCCLVOALKRAYGP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=O)OC(=O)OC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)


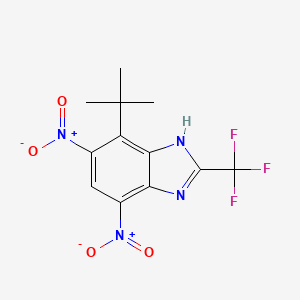
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)

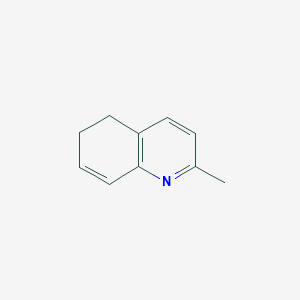
![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)
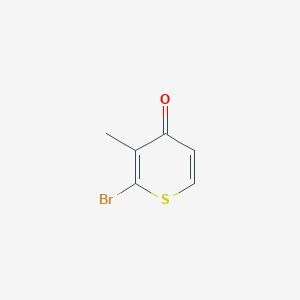

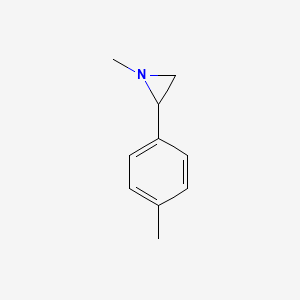
![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)

![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)
